molecular formula C19H21NO B8328753 5-benzyloxy-6-isopropyl-3-methyl-1H-indole

5-benzyloxy-6-isopropyl-3-methyl-1H-indole

Cat. No.: B8328753
M. Wt: 279.4 g/mol
InChI Key: KNHWTXPUULIAIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyloxy-6-isopropyl-3-methyl-1H-indole is a useful research compound. Its molecular formula is C19H21NO and its molecular weight is 279.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

3-methyl-5-phenylmethoxy-6-propan-2-yl-1H-indole

InChI

InChI=1S/C19H21NO/c1-13(2)16-9-18-17(14(3)11-20-18)10-19(16)21-12-15-7-5-4-6-8-15/h4-11,13,20H,12H2,1-3H3

InChI Key

KNHWTXPUULIAIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=CC(=C(C=C12)OCC3=CC=CC=C3)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The methylation carried out in this step follows the procedure for indole alkylation reported by Marino et al. in “The Enantioselective Synthesis of (−) Physostigmine Via Chiral Sulfoxides”, J. Am. Chem. Soc. (1992), 114, 5566-5572. 5-Benzyloxy-6-isopropyl-1H-indole (0.855 g, 3.22 mmol) was dissolved in 20 mL of dry THF, and the resulting solution was cooled in an ice bath. Ethyl magnesium bromide (4.9 ml, 4.9 mmol in ether) was added dropwise to the solution, and the solution was then stirred for 4 hours at room temperature. Methyl iodide (1.42 g, 10 mmol) was then added, and stirring was continued for an additional 18 hours at room temperature. The reaction mixture was poured into ice water and extracted with ethyl acetate. The combined organic layers were washed with saturated ammonium chloride, dried (MgSO4), and concentrated in vacuo. The resulting residue was purified with flash chromatography (ethyl acetate/hexanes=1/9) to yield 325 mg of 5-benzyloxy-6-isopropyl-3-methyl-1H-indole Mass Spec (M+H): 280.
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Sulfoxides
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0.855 g
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20 mL
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4.9 mL
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1.42 g
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ice water
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